N-ethyl-4-nitro-N-(pyridin-4-ylmethyl)benzenesulfonamide
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Overview
Description
N-ETHYL-4-NITRO-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group, an ethyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-4-NITRO-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the sulfonation of benzene to introduce the sulfonamide group. This is followed by nitration to add the nitro group. The pyridine moiety can be introduced through a nucleophilic substitution reaction, and the ethyl group can be added via alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-4-NITRO-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of an amine group from the nitro group.
Substitution: Replacement of the sulfonamide group with other nucleophiles.
Scientific Research Applications
N-ETHYL-4-NITRO-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as non-linear optical materials.
Mechanism of Action
The mechanism of action of N-ETHYL-4-NITRO-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide: Similar structure with an ethyl group instead of a methyl group.
N-(pyridin-4-yl)pyridin-4-amine: Lacks the sulfonamide and nitro groups but contains the pyridine moiety.
Uniqueness
N-ETHYL-4-NITRO-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, sulfonamide group, and pyridine moiety allows for diverse interactions with biological targets and makes it a versatile compound in various research applications.
Properties
Molecular Formula |
C14H15N3O4S |
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Molecular Weight |
321.35 g/mol |
IUPAC Name |
N-ethyl-4-nitro-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15N3O4S/c1-2-16(11-12-7-9-15-10-8-12)22(20,21)14-5-3-13(4-6-14)17(18)19/h3-10H,2,11H2,1H3 |
InChI Key |
HGYGCUYGGKPMNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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